2-(5-Chlorothiophen-2-yl)acetonitrile
Overview
Description
2-(5-Chlorothiophen-2-yl)acetonitrile is an organic compound with the molecular formula C6H4ClNS and a molecular weight of 157.62 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)acetonitrile typically involves the chlorination of thiophene derivatives followed by the introduction of the nitrile group. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with sodium cyanide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Products include 2-(5-substituted-thiophen-2-yl)acetonitriles.
Reduction: The primary product is 2-(5-Chlorothiophen-2-yl)ethylamine.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting the central nervous system.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)acetonitrile
- 2-(5-Methylthiophen-2-yl)acetonitrile
- 2-(5-Fluorothiophen-2-yl)acetonitrile
Uniqueness
2-(5-Chlorothiophen-2-yl)acetonitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and electronic properties. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYSKWNXENCVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501397 | |
Record name | (5-Chlorothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42520-90-1 | |
Record name | (5-Chlorothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-chlorothiophen-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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